molecular formula C13H8N2O2 B6386550 3-(3-Cyanophenyl)picolinic acid CAS No. 1258614-51-5

3-(3-Cyanophenyl)picolinic acid

Cat. No.: B6386550
CAS No.: 1258614-51-5
M. Wt: 224.21 g/mol
InChI Key: QYQLXBMTHTXEQN-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)picolinic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of picolinic acid, where a cyanophenyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as metal-organic frameworks, can also enhance the efficiency and recyclability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield 3-(3-aminophenyl)picolinic acid.

Scientific Research Applications

3-(3-Cyanophenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses.

Comparison with Similar Compounds

Uniqueness: 3-(3-Cyanophenyl)picolinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-15-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLXBMTHTXEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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